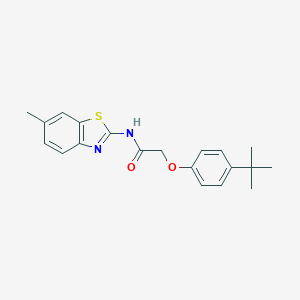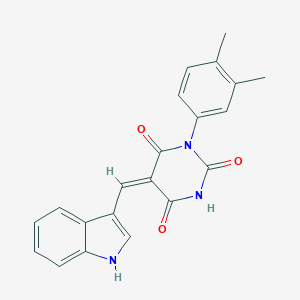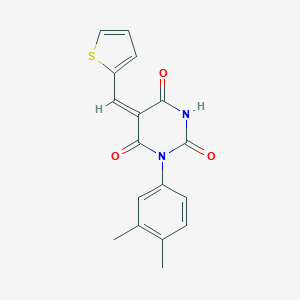![molecular formula C16H12ClN5O3S B317612 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B317612.png)
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a tetrazole ring connected via a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Thioacetamide Linkage Formation: The final step involves the coupling of the benzodioxole and tetrazole intermediates via a thioacetamide linkage. This can be achieved using reagents such as thioacetic acid and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural diversity allows for the design of materials with specific characteristics, such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-1,3-benzodioxol-5-yl-2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}ethanamide: Similar structure with an ethanamide linkage instead of acetamide.
N-1,3-benzodioxol-5-yl-2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}propionamide: Similar structure with a propionamide linkage.
N-1,3-benzodioxol-5-yl-2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}butyramide: Similar structure with a butyramide linkage.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C16H12ClN5O3S |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H12ClN5O3S/c17-10-2-1-3-12(6-10)22-16(19-20-21-22)26-8-15(23)18-11-4-5-13-14(7-11)25-9-24-13/h1-7H,8-9H2,(H,18,23) |
InChI Key |
SFAIVQPUSQKZHM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-{2-[(2-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317531.png)
![ethyl 2-[[4-[[(Z)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]amino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317532.png)
![N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B317534.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methylbenzamide](/img/structure/B317535.png)
![N-(2-[1,1'-biphenyl]-4-yl-1,3-benzoxazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B317536.png)
![ethyl 5-(1H-indol-3-yl)-4-[4-(morpholin-4-yl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317540.png)
![3-[(4Z)-4-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B317541.png)


![1-{5-[2-(benzyloxy)-3-methoxyphenyl]-4-(3-methylphenyl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B317546.png)
![(2Z,5Z)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B317548.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B317549.png)
![1-(Benzenesulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B317551.png)
